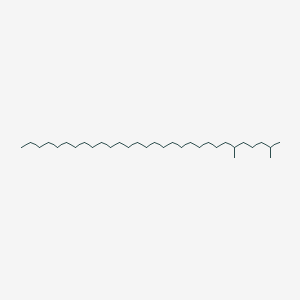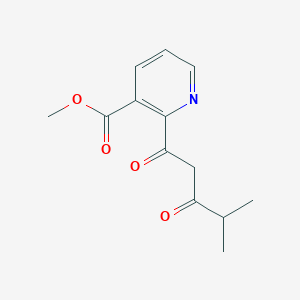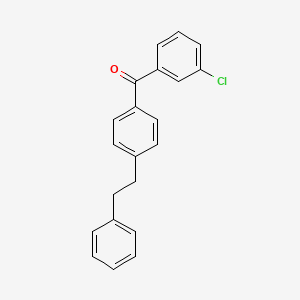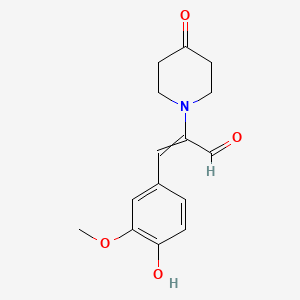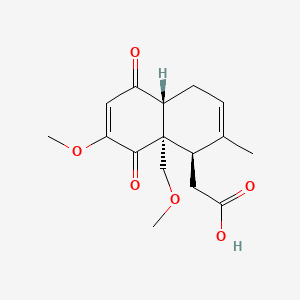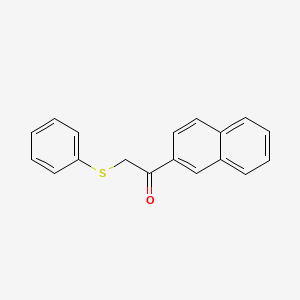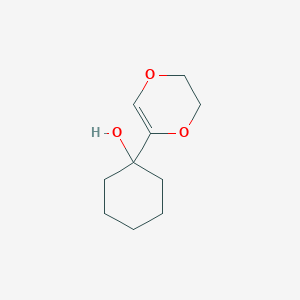![molecular formula C9H10Cl2OSi B14330909 3-[Chloro(dimethyl)silyl]benzoyl chloride CAS No. 105410-04-6](/img/structure/B14330909.png)
3-[Chloro(dimethyl)silyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Chloro(dimethyl)silyl]benzoyl chloride is an organosilicon compound that features a benzoyl chloride group substituted with a chloro(dimethyl)silyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]benzoyl chloride typically involves the chlorination of 3-(dimethylsilyl)benzoic acid or its derivatives. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under anhydrous conditions. The reaction proceeds as follows:
3-(Dimethylsilyl)benzoic acid+SOCl2→3-[Chloro(dimethyl)silyl]benzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(dimethyl)silyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(dimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-(dimethylsilyl)benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: 3-(Dimethylsilyl)benzamide, 3-(Dimethylsilyl)benzoate esters.
Hydrolysis: 3-(Dimethylsilyl)benzoic acid.
Reduction: 3-(Dimethylsilyl)benzyl alcohol.
Scientific Research Applications
3-[Chloro(dimethyl)silyl]benzoyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Chloro(dimethyl)silyl]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chloro group is highly reactive, allowing for efficient substitution reactions. The dimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoyl chloride: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive.
3-(Dimethylsilyl)benzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity patterns.
3-(Dimethylsilyl)benzoic acid: The carboxylic acid derivative, which is less reactive towards nucleophiles compared to the benzoyl chloride.
Uniqueness
3-[Chloro(dimethyl)silyl]benzoyl chloride is unique due to the presence of both the chloro and dimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
CAS No. |
105410-04-6 |
|---|---|
Molecular Formula |
C9H10Cl2OSi |
Molecular Weight |
233.16 g/mol |
IUPAC Name |
3-[chloro(dimethyl)silyl]benzoyl chloride |
InChI |
InChI=1S/C9H10Cl2OSi/c1-13(2,11)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 |
InChI Key |
LBTCBJBNDBKEHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



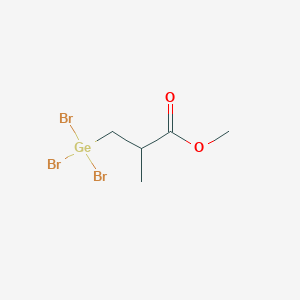
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
